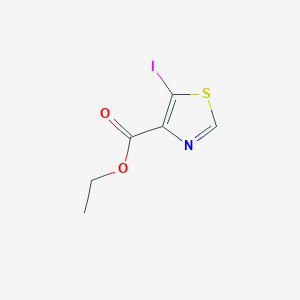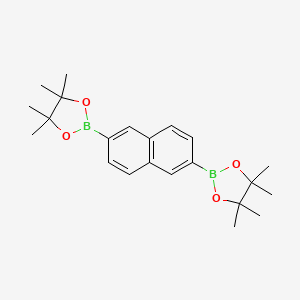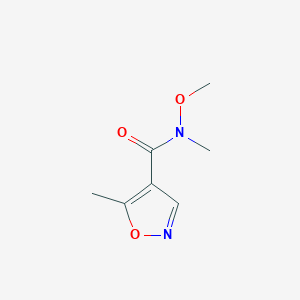
Ethyl 5-iodothiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-iodothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 5-iodothiazole-4-carboxylate is represented by the InChI code1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 5-iodothiazole-4-carboxylate has a molecular weight of 283.09 . It is a pale-yellow to yellow-brown solid . The compound should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Singlet Oxygen Activation
Ethyl 5-iodothiazole-4-carboxylate has been investigated for its photochemical properties and its ability to act as a singlet oxygen sensitizer. In a study focused on the photoarylation-photoisomerization of halothiazoles, it was discovered that reactions involving ethyl 2-iodothiazole-5-carboxylate led to products with significant photophysical properties and fluorescence. These compounds exhibited dual emission from different excited states and were effective in singlet oxygen activation, highlighting their potential in photodynamic therapy and photochemical applications (Amati et al., 2010).
Synthetic Accessibility through Lateral Lithiation
Another aspect of research on this compound relates to its synthetic utility, particularly through lateral lithiation techniques. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate underwent smooth lithiation at the methyl position when certain protecting groups were used. This method facilitated the introduction of various functional groups, demonstrating the compound's versatility in organic synthesis (Burkhart et al., 2001).
Michael-Like Addition Strategy
Research has also explored the use of ethyl 5-iodothiazole-4-carboxylate derivatives in the synthesis of 2-aminoethyl-5-carbethoxythiazoles through Michael-like addition of secondary amines. This strategy enabled the efficient preparation of analogs, which could be important in developing new chemical entities with potential biological activities (Boy & Guernon, 2005).
Antimicrobial and 3D QSAR Analysis
The modification and synthesis of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, have been conducted to explore antimicrobial activities and establish structure-activity relationships through 3D QSAR analysis. This research has implications for designing new antimicrobial agents and understanding the molecular basis of their activity (Desai et al., 2019).
Corrosion Inhibition
Studies have also shown that derivatives of ethyl 5-iodothiazole-4-carboxylate, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, can serve as effective corrosion inhibitors for metals in acidic environments. This application is crucial for materials science, particularly in protecting industrial equipment and infrastructure from corrosion damage (Raviprabha & Bhat, 2019).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZWPSEQYJMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732699 | |
| Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-iodothiazole-4-carboxylate | |
CAS RN |
900530-64-5 | |
| Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)




